2-(6-Acetamido-1H-indol-4-yl)acetic acid
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Overview
Description
2-(6-Acetamido-1H-indol-4-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(6-Acetamido-1H-indol-4-yl)acetic acid typically involves the acylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(6-Acetamido-1H-indol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-(6-Acetamido-1H-indol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Acetamido-1H-indol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-(6-Acetamido-1H-indol-4-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research and industry .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(6-acetamido-1H-indol-4-yl)acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-7(15)14-9-4-8(5-12(16)17)10-2-3-13-11(10)6-9/h2-4,6,13H,5H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
YTSIAQRRYIJUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C2C=CNC2=C1)CC(=O)O |
Origin of Product |
United States |
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